

Molecular weight and formula of (S)-2-Bromobutanoic acid

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Compound of Interest

Compound Name: (S)-2-Bromobutanoic acid

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Technical Guide: (S)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-Bromobutanoic acid**, a key chiral building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. This document details its chemical properties, enantioselective synthesis, and significant applications.

Core Data Summary

(S)-2-Bromobutanoic acid is a halogenated carboxylic acid notable for its chiral center at the alpha position. Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₄ H ₇ BrO ₂
Molecular Weight	167.00 g/mol
Appearance	Colorless to pale yellow liquid
CAS Number	32659-49-7
Density	1.567 g/mL at 25 °C
Boiling Point	99-103 °C at 10 mmHg
Melting Point	-4 °C
Solubility	Soluble in water, ethanol, and ether
IUPAC Name	(2S)-2-bromobutanoic acid
Synonyms	(S)-α-Bromobutyric acid, L-2-Bromobutanoic acid

Enantioselective Synthesis of (S)-2-Bromobutanoic Acid

The stereospecific synthesis of **(S)-2-Bromobutanoic acid** is crucial for its application in the pharmaceutical industry, where enantiomeric purity is paramount. While the racemic mixture can be prepared via the Hell-Volhard-Zelinsky reaction of butanoic acid, the synthesis of the (S)-enantiomer typically proceeds from a chiral precursor.^[1] A common and effective strategy involves the diazotization of the corresponding α-amino acid, (S)-2-aminobutanoic acid (L-aminobutyric acid), which proceeds with retention of configuration.^[2]

Experimental Protocol: Diazotization-Bromination of (S)-2-Aminobutanoic Acid

This protocol describes the conversion of (S)-2-aminobutanoic acid to **(S)-2-Bromobutanoic acid**.

Materials:

- (S)-2-Aminobutanoic acid
- Potassium bromide (KBr)
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Sulfuric acid (H_2SO_4 , concentrated)
- Diethyl ether
- Sodium sulfate (Na_2SO_4 , anhydrous)
- Ice bath
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-2-aminobutanoic acid and potassium bromide in water. Cool the solution to 0-5 °C in an ice bath.
- Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 5 °C.
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this step to ensure proper mixing. Nitrogen gas will be evolved.
- Reaction Completion and Work-up: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The reaction mixture is then extracted with diethyl ether.

- Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **(S)-2-Bromobutanoic acid**.
- Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high enantiomeric purity.

Applications in Drug Development

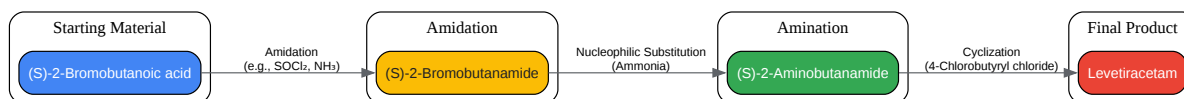
(S)-2-Bromobutanoic acid is a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3] Its primary and most well-documented application is in the production of the anticonvulsant drug, Levetiracetam.

Role in the Synthesis of Levetiracetam

Levetiracetam, the (S)-enantiomer of etiracetam, is a widely used medication for the treatment of epilepsy.[4] The synthesis of Levetiracetam often utilizes **(S)-2-Bromobutanoic acid** or its derivatives as a key starting material to establish the required stereochemistry. The general synthetic pathway involves the reaction of an activated form of **(S)-2-Bromobutanoic acid** with a suitable amine, followed by cyclization to form the pyrrolidinone ring characteristic of Levetiracetam.

Experimental Workflow: Synthesis of Levetiracetam

The following diagram illustrates a common synthetic route to Levetiracetam starting from **(S)-2-Bromobutanoic acid**. This workflow highlights the key transformations involved in the process.



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Synthetic pathway to Levetiracetam.

This workflow demonstrates the conversion of **(S)-2-Bromobutanoic acid** to its amide, followed by amination and subsequent cyclization to yield the final active pharmaceutical ingredient, Levetiracetam.

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